molecular formula C22H25NO6 B609622 Nor-SCH-12679 maleate CAS No. 20049-44-9

Nor-SCH-12679 maleate

Cat. No. B609622
CAS RN: 20049-44-9
M. Wt: 399.44
InChI Key: BYWOXZMISCSWBQ-BTJKTKAUSA-N
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Description

Nor-SCH-12679 Maleate is a D1-dopamine receptor antagonist.

Scientific Research Applications

1. Crystalline Salt Forms and Physical Properties

  • Crystalline Forms in Amino Acids : Maleates of amino acids like L-leucine, L-isoleucine, and L-norvaline have been studied for their crystalline forms and physical properties. These compounds, including L-norvalinium hydrogen maleate, exhibit layered noncentrosymmetric structures and have shown the presence of second harmonic generation effects (Arkhipov et al., 2015).

2. Synthesis and Application in Catalysis

  • Esterification and Catalyst Applications : The synthesis of Norbornene dicarboxylate via esterification under titanium catalyst demonstrates its potential application in catalysis and material science (Park et al., 2013).
  • Synthesis of Platinum Complexes : Research has explored the reaction of [Pt(η2-norbornene)3] with maleate to produce platinum complexes, which have potential use as hydrosilylation catalysts (Sprengers et al., 2004).

3. Pharmaceutical Research

  • Anticancer Research : Studies have investigated ER maleate as a potential anticancer agent for oral squamous cell carcinoma, focusing on its effects on cell apoptosis, inhibition of proliferation, and chemosensitization potential (Fu et al., 2016).

4. Materials Science

  • Mechanical Properties of Amino Acid Maleates : The mechanical properties and elastic anisotropy of crystalline hydrogen maleates of various amino acids, including L-norvaline, have been characterized, providing insights relevant to materials science (Matveychuk et al., 2018).

5. Biochemical and Molecular Studies

  • High Mobility Group Box-1 Protein (HMGB1) in Sepsis : Studies have investigated the role of maleate in regulating HMGB1 expression in sepsis-induced acute lung injury in rats, contributing to our understanding of inflammatory responses and sepsis management (Ji et al., 2012).

6. Structural and Stability Studies

  • Crystal Structure and Stability : Research on the crystalline salt form of selected candidate drugs, including maleate, has focused on their photo-, thermal-, and humidity-induced form transitions, relevant for pharmaceutical development (Sigfridsson et al., 2019).

properties

CAS RN

20049-44-9

Product Name

Nor-SCH-12679 maleate

Molecular Formula

C22H25NO6

Molecular Weight

399.44

IUPAC Name

7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine maleate

InChI

InChI=1S/C18H21NO2.C4H4O4/c1-20-17-10-14-8-9-19-12-16(13-6-4-3-5-7-13)15(14)11-18(17)21-2;5-3(6)1-2-4(7)8/h3-7,10-11,16,19H,8-9,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

BYWOXZMISCSWBQ-BTJKTKAUSA-N

SMILES

COC1=CC2=C(C(C3=CC=CC=C3)CNCC2)C=C1OC.O=C(O)/C=C\C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Nor-SCH-12679 Maleate;  Nor SCH 12679 Maleate;  NorSCH12679 Maleate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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